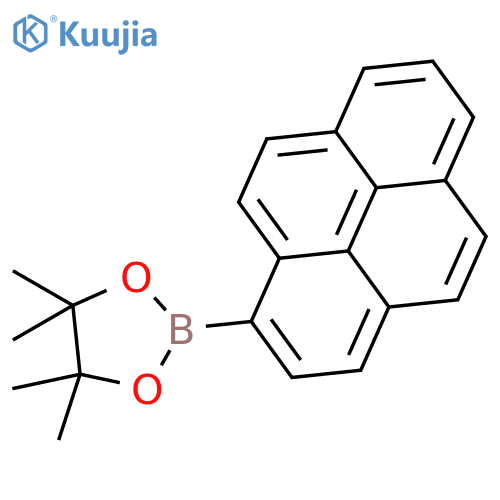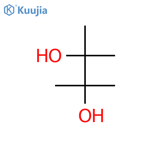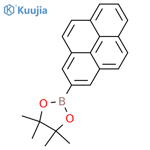Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis
,
Journal of the American Chemical Society,
2013,
135(1),
474-487








